molecular formula C24H23N3OS B2684143 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895421-31-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2684143
CAS No.: 895421-31-5
M. Wt: 401.53
InChI Key: RTJFZGCHGZCYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic benzothiazole derivative of significant interest in modern medicinal chemistry and pharmacological research. This compound is part of a class of molecules known for their potential as multi-target therapeutic agents. Structural analogs of this compound, particularly those incorporating the benzothiazole and pyridine moieties, have demonstrated promising activity as dual inhibitors of key enzymatic targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The concomitant inhibition of sEH and FAAH represents a novel polypharmacology approach for the treatment of pain and inflammation, potentially offering enhanced efficacy with fewer side effects compared to single-target drugs . The molecular structure of this compound, featuring a 4,6-dimethylbenzothiazole group connected to a phenyl-propanamide chain and an N-(pyridin-3-ylmethyl) substituent, is engineered for optimal interaction with biological targets. Research into similar compounds indicates that this specific architecture allows for potent enzyme inhibition, with some benzothiazole-phenyl analogs exhibiting low nanomolar IC50 values against both human sEH and FAAH . Its primary research applications include investigation as a lead compound in drug discovery programs focused on neurology and immunology, use as a chemical tool to study the endocannabinoid and epoxide lipid signaling pathways in vitro, and structure-activity relationship (SAR) studies to develop new analgesics and anti-inflammatory agents . The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-13-18(2)23-21(14-17)29-24(26-23)27(16-20-9-6-12-25-15-20)22(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJFZGCHGZCYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3-phenylpropanoic acid and pyridin-3-ylmethylamine to form the desired propanamide compound.

Chemical Reactions Analysis

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the substituents on the ring.

Scientific Research Applications

Structural Features

FeatureDescription
Benzothiazole Moiety Contributes to biological activity
Phenyl Group Enhances lipophilicity and molecular interactions
Pyridinylmethyl Group Involved in receptor modulation

Chemistry

In the field of chemistry, this compound serves as a building block in organic synthesis and coordination chemistry. Its unique structure allows it to act as a ligand in metal complexes, facilitating various chemical reactions.

Biology

Research indicates that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide exhibits significant biological activities:

  • Enzyme Inhibition: Investigated for its potential to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for several diseases .
  • Antitumor Activity: Studies have shown cytotoxic effects against human lung cancer cell lines with IC50 values ranging from 6.26 to 20.46 μM.

Medicine

This compound is being explored for its therapeutic properties:

  • Anticancer Properties: Similar benzothiazole derivatives have demonstrated antitumor effects, suggesting potential applications in cancer treatment.
  • Anti-inflammatory Effects: Research indicates that related compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties.

Antitumor Activity Study

A recent study investigated the antitumor activity of this compound against various human lung cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as a lead compound in cancer therapy.

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory properties of related benzothiazole derivatives. It was found that these compounds effectively inhibited sEH and FAAH, leading to reduced inflammation and pain relief in preclinical models.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play crucial roles in cell signaling and proliferation.

    Pathway Modulation: It modulates signaling pathways involved in cell growth, apoptosis, and stress responses, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Core

The benzothiazole ring in the target compound is substituted with 4,6-dimethyl groups , whereas analogs such as GB18 , GB19 , and GB20 () feature 4,6-difluoro substitutions . Key differences include:

Compound Substituents Melting Point (°C) HPLC Purity (%) Theoretical Mass (g/mol)
Target Compound 4,6-dimethyl Not reported Not reported ~419.52 (estimated)
GB18 4,6-difluoro >300 95.31 449.43
GB19 4,6-difluoro 295–297 95.99 445.46
GB20 4,6-difluoro 271–273 97.49 459.49
  • Melting Points: Fluorinated analogs (GB18–GB20) exhibit higher melting points (>270°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole from C-F bonds).
  • Mass and Purity : The target compound’s estimated mass (~419.52 g/mol) is lower than fluorinated analogs, which have higher masses due to fluorine atoms. HPLC purity data for the target compound are unavailable, but fluorinated analogs show >95% purity, suggesting robust synthetic protocols .

Role of Pyridine and Phenyl Moieties

The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs in (e.g., compounds 13–16), which feature simpler thiazole-linked substituents. For example:

Compound () Substituents Reported Activity (Units)
Target Compound Pyridin-3-ylmethyl, phenyl Not reported
Compound 15 4-phenylthiazol-2-yl 8, 5, 5 (antimicrobial?)
Compound 16 4-(4-chlorophenyl)thiazol-2-yl 11, 6, 6 (antimicrobial?)
  • Activity Trends : The pyridine group in the target compound may enhance binding to aromatic or metal-coordinating sites in biological targets, similar to how chlorophenyl groups in Compound 16 improve activity over phenyl-substituted analogs (Compound 15) .

Propanamide Linker Modifications

The propanamide linker in the target compound is comparable to the acetamide linkers in GB18–GB20 (). For instance:

  • GB18’s acetamide linker contributes to its high melting point and stability, as evidenced by IR spectra showing strong NH and C=O stretches .
  • The target compound’s longer linker might reduce rigidity, affecting solubility or target affinity.

Research Findings and Implications

  • Synthetic Feasibility : Fluorinated benzothiazoles (GB18–GB20) are synthesized in moderate yields (57–65%), suggesting that the target compound’s dimethyl-substituted analog could be similarly accessible .
  • Biological Potential: While the target compound’s activity is undocumented, fluorinated and chlorinated analogs ( and ) show measurable biological effects, implying that the dimethyl and pyridine groups may offer unique selectivity profiles.
  • Limitations : Direct comparisons are hindered by the absence of spectral, stability, or activity data for the target compound. Further studies are required to validate its properties.

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, a phenyl group, and a pyridinylmethyl group. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
  • Attachment of the Phenyl Group : This is usually done via nucleophilic substitution.
  • Formation of the Propanamide Linker : This involves acylation reactions to introduce the propanamide group.
  • Introduction of the Pyridinylmethyl Group : This final step is also accomplished through nucleophilic substitution reactions using pyridinylmethyl halides .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism has been observed in various enzyme systems where thiazole derivatives show inhibitory effects.
  • Receptor Modulation : It can also affect receptor-ligand interactions, influencing signaling pathways within cells .

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, a series of compounds similar to this compound demonstrated notable activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. For example, derivatives showed IC50 values indicating significant cytotoxicity against NIH/3T3 cells, suggesting potential for anticancer applications .

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

Pharmacokinetic Properties

ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that the compound possesses favorable pharmacokinetic properties. Predictions suggest high lipid solubility and compliance with Lipinski's rule of five, which is crucial for drug-like characteristics .

Research Findings Summary

  • Antifungal Activity : Compounds similar to this compound exhibit potent antifungal activity against Candida species.
  • Cytotoxicity : The compound shows significant cytotoxic effects on NIH/3T3 cells, indicating potential as an anticancer agent.
  • Pharmacokinetics : Favorable ADME properties suggest good bioavailability and therapeutic potential.

Q & A

Q. How to design experiments distinguishing between on-target and off-target effects of this compound?

  • Methodology : Combine CRISPR/Cas9 knockout of the putative target gene with rescue experiments (overexpression of wild-type protein). For off-target profiling, use chemoproteomics (e.g., affinity-based pull-downs with activity-based probes).
  • Data Interpretation : A >50% reduction in activity in knockout models suggests on-target effects. Off-target hits identified via proteomics require orthogonal validation (e.g., siRNA silencing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.